molecular formula C15H23BrN2O B13971233 2-Bromo-5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridine

2-Bromo-5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridine

Katalognummer: B13971233
Molekulargewicht: 327.26 g/mol
InChI-Schlüssel: DNHFTYKKYJRDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is a chemical compound with the molecular formula C15H23BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidinyl and ethoxy groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of the pyridine ring. Subsequent reactions with appropriate reagents introduce the piperidinyl and ethoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-[4-methoxy-1-(1-methylethyl)-4-piperidinyl]pyridine
  • 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]benzene
  • 2-Chloro-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine

Uniqueness

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the piperidinyl group makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C15H23BrN2O

Molekulargewicht

327.26 g/mol

IUPAC-Name

2-bromo-5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridine

InChI

InChI=1S/C15H23BrN2O/c1-4-19-15(13-5-6-14(16)17-11-13)7-9-18(10-8-15)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3

InChI-Schlüssel

DNHFTYKKYJRDHV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.